molecular formula C8H16N2O B7504122 1-Cyclopropyl-3-(2-methylpropyl)urea

1-Cyclopropyl-3-(2-methylpropyl)urea

Cat. No.: B7504122
M. Wt: 156.23 g/mol
InChI Key: YNMGFGQWWAGYNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-3-(2-methylpropyl)urea is an organic compound with the molecular formula C8H16N2O It is characterized by the presence of a cyclopropyl group and a 2-methylpropyl group attached to a urea moiety

Preparation Methods

The synthesis of 1-Cyclopropyl-3-(2-methylpropyl)urea typically involves the reaction of cyclopropylamine with isobutyl isocyanate under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Cyclopropyl-3-(2-methylpropyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen atoms, where nucleophiles such as alkyl halides or acyl chlorides replace the existing groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction typically produces amines.

Scientific Research Applications

1-Cyclopropyl-3-(2-methylpropyl)urea has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biological pathways and mechanisms.

    Medicine: Research into its potential therapeutic effects includes investigations into its role as an anti-inflammatory or anticancer agent.

    Industry: It is utilized in the formulation of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(2-methylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and 2-methylpropyl groups contribute to the compound’s binding affinity and specificity. The urea moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the activity of the target.

Comparison with Similar Compounds

1-Cyclopropyl-3-(2-methylpropyl)urea can be compared with other urea derivatives, such as:

    1-Cyclopropyl-3-(2-methylphenyl)urea: This compound has a phenyl group instead of an isobutyl group, which may alter its chemical reactivity and biological activity.

    1-Cyclopropyl-3-(2-methylbutyl)urea: The presence of a butyl group instead of an isobutyl group can affect the compound’s solubility and interaction with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopropyl-3-(2-methylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6(2)5-9-8(11)10-7-3-4-7/h6-7H,3-5H2,1-2H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMGFGQWWAGYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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